molecular formula C13H13ClO2 B2628506 3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287299-23-2

3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2628506
CAS No.: 2287299-23-2
M. Wt: 236.7
InChI Key: BNPYAZWNFXGORD-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. This compound is of interest due to its potential applications in various fields, including drug design and materials science. The presence of the 4-chloro-2-methylphenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, which allows for the construction of the bicyclo[1.1.1]pentane core . Subsequent functionalization steps, such as halogenation and carboxylation, are used to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale photochemical reactions and subsequent functionalization steps. The use of flow photochemistry can enable the efficient production of the bicyclo[1.1.1]pentane core on a kilogram scale within a day . This approach can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chloro-2-methylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as amines or ethers.

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its rigid and strained bicyclo[1.1.1]pentane core. This core can act as a bioisostere, mimicking the behavior of other functional groups and enhancing the compound’s binding affinity and selectivity. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the 4-chloro-2-methylphenyl group, which adds to its chemical diversity and potential reactivity. This makes it a valuable compound for various applications, particularly in drug design and materials science.

Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c1-8-4-9(14)2-3-10(8)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPYAZWNFXGORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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